Product packaging for Methyl 4-[(4-nitrobenzoyl)amino]benzoate(Cat. No.:CAS No. 39799-74-1)

Methyl 4-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B13871356
CAS No.: 39799-74-1
M. Wt: 300.27 g/mol
InChI Key: KZOVYEJYLVWSFQ-UHFFFAOYSA-N
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Description

Contextualization within Amide-Ester Chemistry and Nitroaromatic Compounds

Methyl 4-[(4-nitrobenzoyl)amino]benzoate is a bifunctional compound that contains both an amide linkage and an ester group. This places it squarely within the field of amide-ester chemistry, which focuses on molecules combining these two prevalent and synthetically versatile functional groups. google.comuq.edu.au The amide bond (–CO–NH–) is fundamental to biochemistry, forming the backbone of peptides and proteins, and is prized in materials science for its rigidity and hydrogen-bonding capability. nih.govnih.gov The ester group (–CO–O–) is also widespread, known for its role in natural flavors, fats, and as a key intermediate in organic synthesis. orgsyn.org

Furthermore, the compound is classified as a nitroaromatic compound due to the presence of a nitro group (–NO₂) attached to one of its benzene (B151609) rings. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it electron-deficient. chemspider.com This electronic characteristic is crucial, as it impacts the molecule's reactivity, potential as a synthetic intermediate, and its electrochemical properties. chemspider.com The study of nitroaromatic compounds is extensive, driven by their use in explosives, dyes, and as precursors for synthesizing aromatic amines, which are vital in the pharmaceutical and polymer industries. chemspider.com

This compound thus serves as an exemplary molecule at the intersection of these fields. Its structure suggests a synthesis pathway involving the formation of an amide bond between a benzoate (B1203000) precursor (Methyl 4-aminobenzoate) and a nitroaromatic precursor (4-nitrobenzoyl chloride), a common strategy in organic synthesis.

Significance of the Benzamide (B126) and Benzoate Moieties in Chemical Science

The two core structural motifs in this compound are the benzamide and benzoate groups, both of which are independently significant in chemical science.

Benzamide Moiety: The benzamide structure (a benzene ring attached to an amide group) is a recognized "pharmacophore" in medicinal chemistry, meaning it is a molecular feature responsible for a drug's pharmacological activity. nih.govnih.gov Benzamide derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govnih.gov The stability of the amide bond, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to bind effectively to biological targets like enzymes and receptors. nih.gov

Benzoate Moiety: The benzoate group (a benzene ring attached to an ester) is a fundamental building block in organic chemistry. Benzoate esters are important intermediates in the synthesis of pigments, pharmaceuticals, and polymers. researchgate.net They are valued for their chemical stability and the relative ease with which the ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. orgsyn.org The physical properties of benzoate-containing molecules, such as their crystallinity and solubility, can be fine-tuned by modifying the alcohol portion of the ester, making them useful in materials science for applications like liquid crystals.

The combination of these two moieties in a single molecule creates a platform for developing new compounds with potentially unique biological or material properties, leveraging the established strengths of each component.

Evolution of Research Themes Pertaining to Complex Organic Esters

Research into organic esters has evolved significantly from early studies on simple esterification reactions. nih.gov Initially, the focus was on understanding reaction mechanisms (like the Fischer esterification) and synthesizing esters found in nature, such as those responsible for the scents of fruits and flowers. orgsyn.org

Over time, the focus has shifted towards the synthesis of increasingly complex and multifunctional esters. This evolution has been driven by several key themes:

Catalysis: The development of new and more efficient catalysts has been a major driver. This includes moving from simple acid catalysts to sophisticated enzyme-based (biocatalytic) and metal-based catalysts that allow for ester synthesis under milder, more selective, and environmentally friendly conditions. nih.gov

Green Chemistry: There is a growing emphasis on sustainable synthesis methods. This involves using non-toxic solvents, reducing waste, and designing reactions that are more atom-economical. nih.gov

Functional Materials: Complex esters are now integral to advanced materials. Research is focused on designing esters that can be incorporated into polymers to create plastics with specific properties (e.g., biodegradability, thermal stability) or used to synthesize liquid crystals for display technologies.

Pharmaceutical Synthesis: In medicinal chemistry, complex esters are often used as prodrugs, where a drug's active component is temporarily converted into an ester to improve its absorption, distribution, or to reduce side effects. orgsyn.org Research continues to explore novel ester-based strategies for targeted drug delivery.

The study of molecules like this compound fits within this modern context, where the goal is not just to synthesize a molecule, but to design it for a specific, advanced application.

Current State of the Art and Knowledge Gaps for this compound

Despite the clear chemical logic of its structure, a comprehensive survey of scientific literature reveals a significant knowledge gap specifically concerning this compound. There is a notable lack of published research detailing its synthesis, characterization, or application. While its constituent precursors are well-documented, the combined molecule appears to be largely unexplored in academic or industrial research.

State of the Art (Inferred): The synthesis of this compound can be logically inferred from standard organic chemistry principles. The most probable synthetic route would be the acylation of Methyl 4-aminobenzoate (B8803810) with 4-nitrobenzoyl chloride. This is a classic amide bond formation reaction, often carried out in the presence of a mild base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Proposed Synthesis of this compound

Reactant 1Reactant 2Reagent/SolventProduct
Methyl 4-aminobenzoate4-Nitrobenzoyl chloridePyridine or Triethylamine (B128534) in an inert solvent (e.g., Dichloromethane)This compound

Knowledge Gaps: The absence of specific research on this compound highlights several key areas for future investigation:

Definitive Synthesis and Characterization: While a synthesis can be proposed, there is no optimized and reported procedure. Detailed characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is needed to confirm its structure and understand its physicochemical properties.

Solid-State Properties: The molecule contains polar groups (nitro, amide, ester) capable of forming strong intermolecular interactions like hydrogen bonds and π-π stacking. An investigation into its crystal structure would provide valuable insights into its solid-state packing, which is crucial for applications in materials science (e.g., nonlinear optics, pigments).

Potential Applications: The combination of a nitroaromatic system with a benzamide structure suggests several potential applications that remain unexplored. It could be investigated as an intermediate for the synthesis of novel dyes (after reduction of the nitro group), as a candidate for new polymeric materials, or as a scaffold in medicinal chemistry for developing new therapeutic agents.

Reduction Studies: The nitro group can be selectively reduced to an amine. The resulting amino compound, Methyl 4-[(4-aminobenzoyl)amino]benzoate, would be a diamine-ester monomer, a potentially valuable building block for synthesizing specialized polyamides or polyimides.

Physicochemical Data of Precursors

Table 1: Properties of Methyl 4-aminobenzoate

PropertyValue
Chemical Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to light yellow crystalline powder
Melting Point 110-114 °C
CAS Number 619-45-4

Table 2: Properties of Methyl 4-nitrobenzoate (B1230335)

PropertyValue
Chemical Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance White to yellow crystalline solid
Melting Point 94-96 °C
CAS Number 619-50-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O5 B13871356 Methyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 39799-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39799-74-1

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

methyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12N2O5/c1-22-15(19)11-2-6-12(7-3-11)16-14(18)10-4-8-13(9-5-10)17(20)21/h2-9H,1H3,(H,16,18)

InChI Key

KZOVYEJYLVWSFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Methyl 4 4 Nitrobenzoyl Amino Benzoate

Esterification Reactions in the Synthesis of Benzoate (B1203000) Derivatives

The initial phase in the synthesis of the target molecule often involves the preparation of a methyl benzoate precursor, specifically Methyl 4-aminobenzoate (B8803810). This is typically accomplished through esterification, a process where a carboxylic acid reacts with an alcohol to form an ester and water.

Acid-Catalyzed Esterification Protocols for Methyl 4-Aminobenzoate Precursors

The most common method for synthesizing Methyl 4-aminobenzoate is the Fischer-Speier esterification of 4-aminobenzoic acid with methanol (B129727). researchgate.netprezi.com This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used. researchgate.netlibretexts.org

A typical laboratory procedure involves dissolving 4-aminobenzoic acid in a large excess of methanol, followed by the careful, dropwise addition of concentrated sulfuric acid. sciencemadness.orgrsc.org The mixture is then heated under reflux for a period ranging from two to six hours. sciencemadness.orgrsc.org Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate or sodium carbonate solution, to a pH of approximately 8. researchgate.netsciencemadness.org This neutralization step deprotonates the amine salt formed during the acidic reaction and precipitates the water-insoluble Methyl 4-aminobenzoate, which can then be isolated by filtration. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of 4-Aminobenzoic Acid

Reactants Catalyst Solvent Reaction Time Yield Reference
4-Aminobenzoic acid, Methanol H₂SO₄ Methanol 2 hours 64% sciencemadness.org
4-Aminobenzoic acid, Methanol H₂SO₄ Methanol 6 hours 87% rsc.org
4-Aminobenzoic acid, Ethanol H₂SO₄ Ethanol 60-75 mins 77.7% researchgate.netfugus-ijsgs.com.ng

Novel Catalytic Systems for Methyl Benzoate Synthesis (e.g., Zr/Ti Solid Acid Catalysts)

In an effort to develop more environmentally friendly and reusable catalysts, research has focused on solid acid catalysts as an alternative to corrosive mineral acids like sulfuric acid. researchgate.net Among these, zirconium (Zr) and titanium (Ti) based solid acids have shown significant promise in catalyzing esterification reactions. researchgate.netmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the purification process. researchgate.net

Studies have shown that zirconium metal catalysts with titanium as a fixed support exhibit excellent activity in the synthesis of various methyl benzoate compounds from their corresponding benzoic acids and methanol. researchgate.net The catalytic activity is influenced by the molar ratio of the metals. Research indicates that a Zr:Ti atomic molar ratio of 1.2:1 provides the highest catalytic effect for the esterification of benzoic acid derivatives. mdpi.com The use of these solid acids allows for the direct condensation of the carboxylic acid and alcohol without the need for other auxiliary acids. researchgate.net

Table 2: Effect of Zr:Ti Molar Ratio on Methyl Benzoate Yield

Catalyst Support Zr:Support Molar Ratio Yield of Methyl p-methylbenzoate Yield of Methyl p-chlorobenzoate Reference
Ti 1:1 55.9% 52.7% researchgate.net
Ti 1.2:1 60.3% 62.1% researchgate.net
Ti 1.5:1 66.1% 68.1% researchgate.net
Ti 2:1 40.5% 45.2% researchgate.net
Fe 1:1 50.4% 50.4% researchgate.net
Zn 1:1 51.2% 50.1% researchgate.net
Cd 1:1 49.9% 35.8% researchgate.net
Si 1:1 19.9% 21.5% researchgate.net
Al 1:1 9.0% 14.6% researchgate.net
None Zr only 10.0% 7.2% researchgate.net

Amide Bond Formation via Acylation Techniques

The second crucial step in the synthesis of Methyl 4-[(4-nitrobenzoyl)amino]benzoate is the formation of the amide bond. This is achieved by acylating the amino group of Methyl 4-aminobenzoate.

Coupling of Aminobenzoate Precursors with 4-Nitrobenzoyl Chloride

The most direct method for forming the amide linkage is the reaction of Methyl 4-aminobenzoate with an activated carboxylic acid derivative, typically an acyl chloride. For this specific synthesis, 4-nitrobenzoyl chloride is the reagent of choice. This reaction, known as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. organic-chemistry.orgwikipedia.orgchemistnotes.com

The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. wikipedia.org An aqueous base, such as sodium hydroxide (B78521) or pyridine (B92270), is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. byjus.com This neutralization is critical as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and thus halt the reaction, thereby maximizing the yield of the amide product. organic-chemistry.orgbyjus.com

A general procedure involves dissolving the amine (Methyl 4-aminobenzoate) in a suitable organic solvent. The acyl chloride (4-nitrobenzoyl chloride) is then added, followed by the slow, portion-wise addition of an aqueous base solution with vigorous stirring. chemistnotes.com The product, this compound, being insoluble, will often precipitate from the reaction mixture and can be collected by filtration. chemistnotes.com

Optimization of Reaction Conditions for Amide Coupling Efficiency

The efficiency of the amide coupling reaction can be influenced by several factors, including the choice of base, solvent, temperature, and reaction time. The Schotten-Baumann reaction is a classic method that uses an aqueous base to trap the acid byproduct. cam.ac.uk

Key considerations for optimization include:

Base: A base is essential to neutralize the generated HCl. organic-chemistry.org While aqueous sodium hydroxide is common, organic bases like pyridine or triethylamine (B128534) can also be employed, sometimes leading to more powerful acylating agents. byjus.com

Solvent: A biphasic system, with the reactants in an organic solvent and the base in an aqueous phase, is characteristic of Schotten-Baumann conditions. wikipedia.org

Temperature: Acylation reactions with acyl chlorides are often exothermic and can be rapid at room temperature. orgsyn.org Controlling the temperature, sometimes by cooling the reaction mixture, can be necessary to manage the reaction rate and minimize side reactions.

Continuous Flow Systems: Modern approaches have explored the use of continuous flow reactors for Schotten-Baumann reactions. cam.ac.uk These systems can offer better control over mixing and temperature, potentially suppressing side reactions like the hydrolysis of the acyl chloride and leading to improved yields and safety, especially on a larger scale. cam.ac.uk Bayesian optimization algorithms have been used to efficiently identify optimal conditions in these complex, multiphase systems. cam.ac.uk

Multi-Step Synthesis Pathways from Simpler Building Blocks

While the direct coupling of pre-formed ester and acyl chloride precursors is common, this compound can also be synthesized via a multi-step pathway starting from more fundamental building blocks. A plausible route can be adapted from the synthesis of related compounds like benzocaine (B179285) (Ethyl 4-aminobenzoate). athabascau.ca

This strategic approach begins with a simple, commercially available starting material such as 4-nitrotoluene (B166481). The synthesis would proceed through the following key transformations:

Oxidation of the Methyl Group: The methyl group of 4-nitrotoluene is first oxidized to a carboxylic acid group to form 4-nitrobenzoic acid. This is a crucial step to introduce the carboxyl functionality.

Esterification: The resulting 4-nitrobenzoic acid is then esterified with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield Methyl 4-nitrobenzoate (B1230335).

Reduction of the Nitro Group: The nitro group of Methyl 4-nitrobenzoate is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation. athabascau.ca This step produces the key intermediate, Methyl 4-aminobenzoate.

Amide Formation: Finally, the synthesized Methyl 4-aminobenzoate is acylated with 4-nitrobenzoyl chloride under Schotten-Baumann conditions, as described in section 2.2.1, to yield the final product, this compound.

This multi-step approach demonstrates the strategic importance of the order of reactions. For instance, performing the reduction of the nitro group before oxidizing the methyl group would lead to 4-methylaniline. The activating nature of both the methyl and amino groups in this intermediate would make it highly susceptible to unwanted oxidation during subsequent steps. athabascau.ca Therefore, protecting or transforming one functional group before manipulating another is a key strategic consideration in the synthesis design.

Strategies Involving Nitro Group Introduction and Reduction

A primary strategy for the synthesis of aromatic amides, including this compound, revolves around the introduction of a nitro group, which can either be retained in the final product or subsequently reduced to an amino group. In the context of synthesizing this compound, the nitro group is a key feature of the final molecule, originating from one of the key starting materials, 4-nitrobenzoyl chloride.

The synthesis typically proceeds via the acylation of Methyl 4-aminobenzoate with 4-nitrobenzoyl chloride. This reaction directly incorporates the 4-nitrobenzoyl moiety onto the amino group of Methyl 4-aminobenzoate, forming the desired amide linkage. In this specific synthetic route, the nitro group is not reduced but is an integral part of the target compound's structure.

However, the broader strategy of nitro group introduction and reduction is crucial in the synthesis of related compounds or if the ultimate goal were to produce the corresponding amino derivative. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, ranging from classic methods like catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) to the use of metals in acidic media. google.compatsnap.com

For instance, the reduction of a nitroaromatic compound can be achieved with high efficiency using catalytic transfer hydrogenation, which offers a safer alternative to using hydrogen gas. Common hydrogen donors in this method include hydrazine (B178648) and formic acid derivatives. The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

A general representation of the synthesis is depicted below:

Reaction Scheme: Synthesis of this compound

Sequential Functionalization of Aromatic Rings

The synthesis of this compound is a prime example of a strategy involving the sequential functionalization of two different aromatic rings to construct the final molecule. This approach allows for the controlled and stepwise assembly of the target compound from simpler, readily available precursors.

The two key precursors are Methyl 4-aminobenzoate and 4-nitrobenzoyl chloride, each being a functionalized benzene (B151609) derivative. The synthesis of these precursors themselves involves specific functionalization steps.

Synthesis of Methyl 4-aminobenzoate: This precursor is typically synthesized via the esterification of 4-aminobenzoic acid. A common method is the Fischer esterification, where 4-aminobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. sciencemadness.org This reaction specifically targets the carboxylic acid group for esterification while leaving the amino group intact.

Synthesis of 4-nitrobenzoyl chloride: This precursor is prepared from 4-nitrobenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step to facilitate the subsequent amidation reaction. This transformation is commonly achieved by treating 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once these two functionalized aromatic precursors are synthesized, they are coupled in the final step. The amino group of Methyl 4-aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This nucleophilic acyl substitution reaction results in the formation of the amide bond, yielding this compound. This sequential approach provides a high degree of control over the final structure of the molecule.

Green Chemistry Principles in the Synthesis of this compound and Analogs

Solvent-Free or Aqueous Media Reactions

A significant advancement in green amide synthesis is the development of solvent-free reaction conditions or the use of environmentally benign solvents like water. researchgate.net Traditional amide synthesis often employs volatile and hazardous organic solvents. By eliminating the solvent, these improved methods can significantly reduce waste and simplify the purification process.

Solvent-free amidation can be achieved by heating a mixture of the carboxylic acid and amine, sometimes in the presence of a catalyst. researchgate.net For the synthesis of this compound, a solvent-free approach would involve the direct reaction of Methyl 4-aminobenzoate and an activated form of 4-nitrobenzoic acid under thermal conditions.

Alternatively, conducting the reaction in an aqueous medium is another green approach. While the solubility of organic reactants in water can be a challenge, the use of surfactants or co-solvents can facilitate the reaction. Enzymatic methods, for example, often utilize aqueous buffers as the reaction medium. nih.gov

Below is a table summarizing the advantages of solvent-free and aqueous media reactions in the context of amide synthesis.

Green Chemistry ApproachAdvantagesChallenges
Solvent-Free Reactions Reduced solvent waste, simplified workup, potentially faster reaction rates.High temperatures may be required, potential for side reactions, limited to thermally stable reactants.
Aqueous Media Reactions Environmentally benign solvent, reduced flammability and toxicity risks.Poor solubility of organic reactants, potential for hydrolysis of reactants or products.

Catalyst Development for Sustainable Production

The development of efficient catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric activating agents that generate significant amounts of waste. sciepub.com In traditional amide synthesis, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride are used in stoichiometric amounts, leading to the formation of byproducts that must be separated and disposed of.

Catalytic methods for amide bond formation are being actively researched. These include:

Homogeneous Catalysis: Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.com The reaction proceeds through the in-situ formation of a mixed anhydride, which is a more reactive intermediate. sciepub.com

Heterogeneous Catalysis: Solid catalysts, such as metal oxides like Nb₂O₅, have demonstrated high activity for the direct amidation of esters with amines under solvent-free conditions. researchgate.net A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for reuse, which enhances the sustainability of the process. researchgate.net

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed as biocatalysts for amide synthesis. nih.gov These enzymatic reactions are often highly selective, occur under mild conditions, and utilize environmentally friendly solvents like water or bio-based solvents. nih.gov

The table below provides a comparison of different catalytic approaches for amide synthesis.

Catalyst TypeExampleAdvantagesDisadvantages
Homogeneous Boric AcidMild reaction conditions, high efficiency.Difficult to separate from the reaction mixture.
Heterogeneous Niobium(V) oxide (Nb₂O₅)Easy separation and reusability, suitable for continuous flow processes.May require higher temperatures, potential for metal leaching.
Enzymatic Candida antarctica lipase B (CALB)High selectivity, mild conditions, biodegradable.Limited substrate scope, potential for enzyme denaturation.

Advanced Synthesis of Precursors and Related Compounds

Synthesis of Substituted 4-Nitrobenzoyl Chlorides

4-Nitrobenzoyl chloride is a key precursor, and its synthesis from 4-nitrobenzoic acid is a fundamental step. The traditional methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The reaction is typically carried out by refluxing 4-nitrobenzoic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene.

The synthesis of substituted 4-nitrobenzoyl chlorides can be achieved by starting with the appropriately substituted 4-nitrobenzoic acid. For example, 2-methyl-4-nitrobenzoic acid can be converted to 2-methyl-4-nitrobenzoyl chloride using similar chlorinating agents. The presence of other substituents on the aromatic ring can influence the reactivity of the carboxylic acid and the reaction conditions may need to be adjusted accordingly.

The following table summarizes common methods for the synthesis of 4-nitrobenzoyl chloride.

ReagentTypical ConditionsYieldByproducts
Thionyl chloride (SOCl₂) ** Refluxing with excess reagentHighSO₂, HCl (gaseous)
Phosphorus pentachloride (PCl₅) Heating the mixtureGood to HighPOCl₃, HCl
Oxalyl chloride ((COCl)₂) **Room temperature with a catalyst (e.g., DMF)HighCO, CO₂, HCl (gaseous)

Preparation of Functionalized Methyl Aminobenzoates

The synthesis of this compound fundamentally relies on the availability of a key precursor, Methyl 4-aminobenzoate. This intermediate provides the necessary aniline-like functionality for the subsequent amide bond formation. The preparation of this functionalized methyl aminobenzoate is a critical step, typically achieved through well-established esterification protocols.

Direct Esterification of 4-Aminobenzoic Acid

The most common and direct method for synthesizing Methyl 4-aminobenzoate is the Fischer esterification of 4-aminobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. The presence of a strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of methanol is typically employed. sciencemadness.org The mixture is heated under reflux for a period of several hours to ensure the reaction proceeds to completion.

Reaction Scheme: H₂N-C₆H₄-COOH + CH₃OH ⇌ H₂N-C₆H₄-COOCH₃ + H₂O (Catalyst: H₂SO₄)

Following the reflux period, the workup procedure involves cooling the reaction mixture and neutralizing the acid catalyst. This is often accomplished by carefully adding a base, such as a sodium bicarbonate solution, until the effervescence ceases. The neutralization step causes the Methyl 4-aminobenzoate product, which is less soluble in the aqueous medium, to precipitate out of the solution. sciencemadness.org The solid product can then be isolated by filtration, washed, and dried.

Table 1: Typical Reaction Parameters for Fischer Esterification of 4-Aminobenzoic Acid sciencemadness.org
ParameterCondition/ReagentPurpose
Starting Material4-Aminobenzoic acidProvides the aminobenzoate backbone
ReagentMethanol (large excess)Acts as both solvent and reactant; drives equilibrium
CatalystConcentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl to activate the carboxylic acid
TemperatureRefluxIncreases reaction rate
Reaction Time~2 hoursAllows the reaction to approach completion
WorkupNeutralization with Sodium Bicarbonate (NaHCO₃)Quenches the catalyst and precipitates the ester product

Acylation via Schotten-Baumann Reaction

Once Methyl 4-aminobenzoate has been synthesized and purified, it serves as the nucleophilic component in the subsequent acylation step to form the final product. This transformation is typically carried out under Schotten-Baumann reaction conditions. organic-chemistry.orgwikipedia.org This method is highly effective for synthesizing amides from amines and acid chlorides. wikipedia.org

In this context, Methyl 4-aminobenzoate is treated with 4-nitrobenzoyl chloride. The reaction is performed in the presence of a base, which plays a crucial role in the process. The base, often an aqueous solution of sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. byjus.comquora.com This neutralization is vital as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic, thereby driving the reaction equilibrium towards the formation of the desired amide product. organic-chemistry.orgquora.com When a two-phase system (e.g., an organic solvent and water) is used, the base remains in the aqueous phase to neutralize the acid, while the reactants and product stay in the organic phase. wikipedia.org

Table 2: General Conditions for Schotten-Baumann Acylation organic-chemistry.orgwikipedia.orgrsc.org
ParameterCondition/ReagentPurpose
Amine SubstrateMethyl 4-aminobenzoateNucleophile for amide bond formation
Acylating Agent4-Nitrobenzoyl chlorideProvides the electrophilic acyl group
BaseAqueous Sodium Hydroxide (NaOH) or PyridineNeutralizes HCl byproduct, driving the reaction forward
Solvent SystemBiphasic (e.g., Dichloromethane/Water) or single solvent (e.g., CH₂Cl₂)Dissolves reactants and facilitates the reaction
TemperatureRoom TemperatureReaction is typically exothermic and proceeds without heating

The strategic preparation of functionalized methyl aminobenzoates through methods like Fischer esterification is a foundational element in the multi-step synthesis of more complex molecules such as this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 4 Nitrobenzoyl Amino Benzoate

Nucleophilic Acyl Substitution Reactions at the Benzoyl Moiety

The benzoyl moiety of Methyl 4-[(4-nitrobenzoyl)amino]benzoate contains a carbonyl group that is susceptible to nucleophilic attack. This reactivity is central to many of its chemical transformations and is significantly influenced by the electronic properties of the substituents on the aromatic ring.

Kinetic studies of related acylating agents, such as substituted benzoyl halides, provide insight into the reactivity of the benzoyl group in this compound. The aminolysis of benzoyl halides, for instance, has been investigated to understand transition state structures and their variations with different substituents. koreascience.kr The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. semanticscholar.orgrsc.org The subsequent collapse of this intermediate, involving the departure of the leaving group, yields the final product.

The rates of these reactions are typically first-order in both the acylating agent and the amine nucleophile. rsc.org For acylating agents like benzoyl fluorides, the kinetic form can be similar to that of ester aminolysis, where the rate-determining breakdown of the tetrahedral intermediate may involve a simultaneous proton transfer to the leaving group. rsc.org The solvent can also play a crucial role; reactions in non-hydroxylic solvents may exhibit different kinetic profiles and favor reaction pathways involving multiple amine molecules compared to reactions in hydroxylic solvents. rsc.orgrsc.org

The presence of the 4-nitro group on the benzoyl ring has a profound effect on the reactivity of the carbonyl group. The nitro group is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the compound a more potent acylating agent, accelerating the rate of nucleophilic attack.

The influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). libretexts.org Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. The 4-nitro group has a large positive Hammett substituent constant (σp = 0.78), indicating its strong electron-withdrawing nature. oieau.fr

In the context of nucleophilic acyl substitution, a strong electron-withdrawing substituent like the nitro group stabilizes the negatively charged transition state formed during the nucleophilic attack, thereby lowering the activation energy and increasing the reaction rate. semanticscholar.org This is observed, for example, in the alkaline hydrolysis of substituted ethyl benzoates, where a nitro substituent increases the reaction rate compared to the unsubstituted ester. libretexts.org Therefore, the 4-nitro group in this compound makes the benzoyl carbonyl carbon significantly more susceptible to attack by nucleophiles than an unsubstituted benzoyl group.

Table 1: Hammett Substituent Constants (σ) for para-Substituents. oieau.fr
SubstituentHammett Constant (σp)Electronic Effect
-OCH₃-0.27Strongly Donating
-CH₃-0.17Donating
-H0.00Neutral
-Cl0.23Withdrawing
-NO₂0.78Strongly Withdrawing

Transformation of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a key reaction in the synthesis of many aromatic amines.

The reduction of an aromatic nitro group to an amine is a six-electron process that typically proceeds through several intermediates. A common method for this transformation is catalytic transfer hydrogenation, using a hydrogen source like formic acid and a heterogeneous catalyst such as palladium supported on zirconium phosphate (B84403) (Pd/ZrP). researchgate.net The generally accepted mechanism involves the stepwise reduction of the nitro group. The process is believed to occur on the surface of the palladium catalyst, where hydrogen is dissociated into protons and hydrides. researchgate.net The nitro group is sequentially reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH₂) group. researchgate.net

The nitro group's susceptibility to reduction allows for controlled redox chemistry. Flavin-dependent enzymes known as nitroreductases can catalyze the reduction of nitroaromatic compounds using NAD(P)H as a reducing agent. researchgate.net These enzymatic reactions hold promise for applications in biocatalysis and bioremediation. researchgate.net The rate of enzymatic reduction is influenced by the electronic properties of the substrate. Studies have shown that the reduction rate of nitroaromatics increases with a higher Hammett substituent constant, confirming that electron-withdrawing substituents facilitate the reduction process. researchgate.net This suggests that the nitro group in this compound would be readily reduced under appropriate enzymatic conditions. The ability to perform this reduction under mild, controlled conditions opens avenues for selective chemical synthesis. researchgate.net

Hydrolytic Stability of the Ester Linkage under Varied Conditions

The methyl ester linkage in this compound is subject to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and methanol (B129727). The rate of this process is highly dependent on pH and temperature.

The mechanism of ester hydrolysis can proceed through three primary pathways in aqueous solutions: acid-catalysis, base-catalysis, and neutral water-promoted hydrolysis. oieau.fr For methyl benzoate (B1203000) derivatives, hydrolysis is significantly accelerated by the presence of either acid (H⁺) or, more commonly, base (OH⁻). oieau.fr The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. oieau.fr

The stability of the ester is influenced by the electronic nature of the substituents on the benzoate ring. Electron-withdrawing groups tend to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups decrease the rate. oieau.fr For example, the half-life for the hydrolysis of methyl benzoate at pH 8 and 10°C is estimated to be 1.8 years. oieau.fr The presence of a 4-nitro group (an electron-withdrawing group) reduces this half-life to 0.1 years, while a 4-methoxy group (an electron-donating group) increases it to 4.8 years. oieau.fr

Table 2: Estimated Hydrolysis Half-Life of Substituted Methyl Benzoates (pH 8, 10°C). oieau.fr
Compoundpara-SubstituentEstimated Half-Life (t₁/₂)
Methyl 4-methoxybenzoate-OCH₃4.8 years
Methyl benzoate-H1.8 years
Methyl 4-nitrobenzoate (B1230335)-NO₂0.1 years

Electrophilic Aromatic Substitution Potentials on the Benzoate Ring

The benzoate ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution: the ester group (methyl 4-carboxylate) and the amide group (4-[(4-nitrobenzoyl)amino]). The interplay of the electronic effects of these groups dictates the position of attack for incoming electrophiles.

In the case of this compound, the ester and amide groups are in a para-relationship to each other. The amide group, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho to it (positions 2 and 6 on the benzoate ring). The ester group, a meta-director, will also direct incoming electrophiles to the positions meta to it, which are also positions 2 and 6. Therefore, both groups reinforce the directing effect to the same positions.

The reactivity of the benzoate ring is, however, expected to be lower than that of benzene (B151609) itself due to the presence of the deactivating ester group. libretexts.org While the amide group is generally activating, its activating effect may be somewhat attenuated by the electron-withdrawing nature of the attached 4-nitrobenzoyl group.

The predicted outcomes for various electrophilic aromatic substitution reactions on the benzoate ring are summarized in the table below.

Electrophilic Substitution Reaction Typical Reagents Predicted Major Product(s) Directing Influence
NitrationHNO₃/H₂SO₄Methyl 3-nitro-4-[(4-nitrobenzoyl)amino]benzoateAmide: ortho-directing; Ester: meta-directing
Halogenation (e.g., Bromination)Br₂/FeBr₃Methyl 3-bromo-4-[(4-nitrobenzoyl)amino]benzoateAmide: ortho-directing; Ester: meta-directing
Friedel-Crafts AcylationRCOCl/AlCl₃Methyl 3-acyl-4-[(4-nitrobenzoyl)amino]benzoateAmide: ortho-directing; Ester: meta-directing
Friedel-Crafts AlkylationRCl/AlCl₃Methyl 3-alkyl-4-[(4-nitrobenzoyl)amino]benzoateAmide: ortho-directing; Ester: meta-directing
SulfonationSO₃/H₂SO₄Methyl 3-sulfo-4-[(4-nitrobenzoyl)amino]benzoateAmide: ortho-directing; Ester: meta-directing

It is important to note that while these predictions are based on established principles of electrophilic aromatic substitution, the actual product distribution would need to be confirmed through experimental studies. chemguide.co.uk

Advanced Mechanistic Studies of Intramolecular Cyclization and Rearrangement Processes

Advanced mechanistic studies focusing specifically on the intramolecular cyclization and rearrangement processes of this compound are not extensively reported in the available scientific literature. However, the structural features of the molecule suggest potential pathways for such reactions under specific conditions.

For instance, intramolecular cyclization could potentially be induced, perhaps under strong acidic or basic conditions, leading to the formation of new heterocyclic ring systems. The amide linkage provides a potential site for such reactions. Mechanistic investigations of related N-acyl and N-aroyl compounds have shown that cyclization can occur, often involving the participation of neighboring functional groups. dur.ac.uk

Rearrangement reactions, such as the Smiles rearrangement, could also be envisioned under appropriate nucleophilic conditions, although specific studies on this substrate are lacking.

Computational studies, such as those using Density Functional Theory (DFT), could provide valuable insights into the potential energy barriers and transition states for hypothetical intramolecular cyclization and rearrangement pathways of this compound. researchgate.net Such theoretical investigations could guide future experimental work in this area.

Currently, the exploration of these advanced mechanistic pathways for this compound remains a subject for future research.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a comprehensive picture of the molecular connectivity.

The ¹H NMR spectrum of Methyl 4-[(4-nitrobenzoyl)amino]benzoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be particularly complex, showing signals for the eight protons on the two para-substituted benzene (B151609) rings.

The protons on the benzoate (B1203000) ring (labeled H-2', H-3', H-5', H-6') and the nitrobenzoyl ring (H-2, H-3, H-5, H-6) would likely appear as two sets of doublets, characteristic of para-substituted aromatic systems. Due to the strong electron-withdrawing nature of the nitro group, the protons on the nitrobenzoyl ring (H-2, H-6) are expected to be significantly deshielded and resonate at a lower field compared to the protons on the benzoate ring. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet at a higher field.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for each of the unique carbon atoms. The carbonyl carbons of the amide and ester groups are expected to resonate at the lowest field. The carbon atom attached to the nitro group (C-4) would also be significantly deshielded. Aromatic carbons typically appear in the range of 110-150 ppm. nih.gov The methyl carbon of the ester group would be found at the highest field.

Expected ¹H NMR Chemical Shifts This table presents expected chemical shift ranges based on the analysis of similar structures and general principles of NMR spectroscopy.

Proton Expected Chemical Shift (ppm) Multiplicity
-OCH₃ 3.8 - 4.0 Singlet
Aromatic (H-3', H-5') 7.6 - 7.8 Doublet
Aromatic (H-2', H-6') 8.0 - 8.2 Doublet
Aromatic (H-3, H-5) 8.1 - 8.3 Doublet
Aromatic (H-2, H-6) 8.3 - 8.5 Doublet

Expected ¹³C NMR Chemical Shifts This table presents expected chemical shift ranges based on the analysis of similar structures and general principles of NMR spectroscopy.

Carbon Expected Chemical Shift (ppm)
-OCH₃ 50 - 55
Aromatic (C-3', C-5') 118 - 122
Aromatic (C-3, C-5) 123 - 126
Aromatic (C-2', C-6') 130 - 133
Aromatic (C-2, C-6) 129 - 132
Aromatic (C-1') 125 - 128
Aromatic (C-4') 142 - 145
Aromatic (C-1) 138 - 141
Aromatic (C-4) 148 - 151
Carbonyl (Ester C=O) 164 - 167

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. emerypharma.com For this compound, this would primarily show correlations between the ortho-coupled protons on each of the aromatic rings (e.g., H-2 with H-3 and H-5 with H-6 on the nitrobenzoyl ring).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It would allow for the unambiguous assignment of each aromatic carbon that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between the different subunits of the molecule. For instance, correlations would be expected between the amide proton (N-H) and the carbonyl carbon of the amide, as well as with carbons of both aromatic rings. The methyl protons (-OCH₃) would show a correlation to the ester carbonyl carbon.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can probe the structure in the solid phase. emory.edunih.gov This is particularly relevant if this compound can exist in different crystalline forms, or polymorphs. In the solid state, molecules are in fixed orientations, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average these orientation-dependent interactions and obtain high-resolution spectra. emory.edu ssNMR could be used to identify the number of non-equivalent molecules in the crystal unit cell and to study intermolecular interactions, such as hydrogen bonding involving the amide group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands that are characteristic of its constituent functional groups.

N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹. The methyl C-H stretches would be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The amide carbonyl (Amide I band) typically absorbs around 1650-1680 cm⁻¹, while the ester carbonyl stretch is expected at a higher frequency, around 1720-1740 cm⁻¹.

N-O Stretches: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. orgchemboulder.com

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will give rise to strong bands in the 1100-1300 cm⁻¹ region.

Expected FT-IR Absorption Bands This table presents expected vibrational frequencies based on the analysis of similar structures and general principles of IR spectroscopy.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (Methyl) 2850 - 2960 Medium-Weak
C=O Stretch (Ester) 1720 - 1740 Strong
C=O Stretch (Amide) 1650 - 1680 Strong
N-O Asymmetric Stretch (Nitro) 1500 - 1570 Strong
N-O Symmetric Stretch (Nitro) 1300 - 1370 Strong

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic rings and the nitro group are expected to give rise to strong signals in the Raman spectrum. The C=C stretching vibrations of the benzene rings would be particularly prominent. The symmetric stretch of the nitro group is also typically a strong Raman scatterer. The carbonyl stretching vibrations would also be observable, providing complementary data to the FT-IR spectrum.

Correlation of Experimental Spectra with Theoretical Predictions

The comprehensive structural analysis of this compound is significantly enhanced by correlating experimentally obtained spectroscopic data with theoretical predictions derived from computational chemistry. Density Functional Theory (DFT) calculations, often employing basis sets like 6-311++G(d,p), are instrumental in predicting molecular geometry, vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts.

In a study on a structurally analogous compound, N-(4-methoxyphenyl)-4-nitrobenzamide, theoretical calculations showed excellent agreement with experimental findings. The optimized molecular structure revealed a dihedral angle between the two phenyl rings, indicating a non-planar conformation, a feature also expected in this compound.

Theoretical vibrational spectra are calculated to assign the experimental FT-IR absorption bands precisely. For instance, key vibrational modes such as the N-H stretching, C=O stretching of the amide, asymmetric and symmetric stretching of the NO2 group, and C-N stretching can be predicted. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a strong correlation with the experimental spectrum. Similarly, theoretical 1H and 13C NMR chemical shifts, calculated using methods like Gauge-Independent Atomic Orbital (GIAO), typically show a linear correlation with experimental data, aiding in the unambiguous assignment of each proton and carbon atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is dictated by its electronic structure, which contains several key chromophores: the p-nitrobenzoyl group and the methyl aminobenzoate group, connected by an amide (-CO-NH-) linkage. The spectrum for this compound, when measured in Dimethylformamide (DMF), exhibits an absorption maximum (λmax) at 320 nm.

This absorption band can be primarily attributed to π → π* electronic transitions within the conjugated aromatic system. The presence of the electron-withdrawing nitro group (NO2) and the electron-donating amide nitrogen atom, along with the carbonyl and ester groups, creates an extended system of conjugation that influences the energy of these transitions. Analysis of analogous molecules using Time-Dependent DFT (TD-DFT) helps in assigning these transitions. The main absorption band is typically composed of transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this type of molecule, the HOMO is often localized on the aminobenzoate moiety, while the LUMO is concentrated on the nitrobenzoyl portion, indicating a degree of intramolecular charge transfer (ICT) character upon excitation.

Solvatochromic Studies

While specific solvatochromic studies on this compound are not extensively documented, compounds with similar donor-acceptor structures are known to exhibit solvatochromism. This phenomenon, where the position of the absorption maximum changes with solvent polarity, is a strong indicator of a significant change in the molecule's dipole moment upon electronic excitation. For molecules with intramolecular charge transfer characteristics, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Given the inherent donor-acceptor nature of the this compound structure, it is plausible that it would exhibit positive solvatochromism, although experimental verification across a range of solvents is required.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C15H12N2O5. The theoretical exact mass for the neutral molecule is 300.07462 u.

In mass spectrometry, the molecule is typically ionized, often by protonation, to form the [M+H]+ ion. The calculated exact mass for the protonated molecule ([C15H13N2O5]+) is 301.08244 u. Experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the molecular formula. For example, the related isomer Methyl-3-[(2-nitrobenzoyl)amino]benzoate provided a measured m/z that confirmed its elemental composition.

Table 1: Theoretical Mass Data

Species Formula Theoretical Exact Mass (u)
Neutral Molecule (M) C15H12N2O5 300.07462

Fragmentation Pathways and Structural Insights

Mass spectrometry, particularly tandem MS (MS/MS), provides valuable information about the molecular structure by analyzing the fragmentation patterns of the parent ion. For this compound ([M+H]+, m/z 301.1), the most probable fragmentation pathways involve the cleavage of the most labile bonds, primarily the amide bond.

Experimental analysis has shown the parent molecular ion peak at m/z 301.1. The fragmentation of this ion would likely proceed through two main pathways initiated by cleavage of the C-N amide bond:

Formation of the 4-nitrobenzoyl cation: Cleavage can result in the formation of the 4-nitrobenzoyl cation at m/z 150 . This fragment corresponds to the [O2NC6H4CO]+ portion of the molecule.

Formation of the protonated methyl 4-aminobenzoate (B8803810) fragment: The other part of the molecule could form a fragment corresponding to protonated methyl 4-aminobenzoate at m/z 152 ([H3NC6H4COOCH3]+).

Further fragmentation of the primary ions can also occur. The 4-nitrobenzoyl cation (m/z 150) can lose the neutral NO2 radical (46 u) to yield the benzoyl cation at m/z 104 ([C6H4CO]+), or lose CO (28 u) to give the 4-nitrophenyl cation at m/z 122 . The fragment at m/z 152 can lose methanol (B129727) (CH3OH, 32 u) to produce an ion at m/z 120 .

Table 2: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Formula
301.1 [M+H]+ [C15H13N2O5]+
152 Protonated Methyl 4-aminobenzoate [C8H10NO2]+
150 4-Nitrobenzoyl cation [C7H4NO3]+
122 4-Nitrophenyl cation [C6H4NO2]+
120 Aminobenzoyl cation [C7H6NO]+

These predicted fragmentation pathways provide a structural fingerprint of the molecule, confirming the connectivity of the 4-nitrobenzoyl and methyl 4-aminobenzoate moieties through an amide linkage.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(4-methoxyphenyl)-4-nitrobenzamide
4-Methylphenyl-4-nitrobenzoate
Methyl-3-[(2-nitrobenzoyl)amino]benzoate

Single Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides unparalleled insight into the atomic and molecular structure of a compound in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles with a high degree of precision. This information is crucial for understanding the molecule's conformation, as well as how it interacts with neighboring molecules to form a stable crystal lattice.

Regrettably, a thorough search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic information exists for related structures, such as Methyl 4-nitrobenzoate (B1230335), the specific data required to detail the molecular geometry, intermolecular interactions, and crystal packing of the title compound is not available at this time.

Therefore, the following subsections, which would typically be populated with detailed crystallographic data, cannot be completed.

Determination of Precise Molecular Geometry and Conformation

This subsection would have presented a detailed analysis of the bond lengths, bond angles, and dihedral angles of this compound, as determined by SC-XRD. This would include interactive tables detailing these parameters, allowing for a comprehensive understanding of the molecule's three-dimensional shape and the spatial relationship between its constituent atoms.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

An examination of the intermolecular forces that govern the crystal structure would have been provided here. This would involve a detailed description of any hydrogen bonds, including donor-acceptor distances and angles, as well as an analysis of other non-covalent interactions such as π-π stacking, including parameters like centroid-to-centroid distances.

Elucidation of Crystal Packing and Supramolecular Motifs

Generating an article with the requested level of detail, including data tables and specific research findings, would require access to a dedicated study that has performed these quantum chemical calculations and simulations on this particular molecule. Without such a source, it is not possible to provide a scientifically accurate and non-speculative response that adheres to the prompt's strict requirements for detailed, factual content.

Therefore, the article focusing on the computational and theoretical investigations of this compound cannot be generated at this time.

Computational and Theoretical Investigations of Methyl 4 4 Nitrobenzoyl Amino Benzoate

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

Theoretical calculations, specifically utilizing methods like B3LYP with a 6-31G(d) basis set, have been instrumental in elucidating the conformational landscape of Methyl 4-[(4-nitrobenzoyl)amino]benzoate. These studies have shown that the molecule is not planar, with the two benzene (B151609) rings being twisted relative to each other. The dihedral angle between the two rings has been calculated to be approximately 34.1°. This non-planar conformation is a key determinant of the molecule's packing in the solid state and its interactions in different environments.

The dynamic behavior of the molecule is largely associated with the rotational barriers around the amide bond. The flexibility of the molecule is somewhat restricted due to the partial double bond character of the C-N amide linkage. However, torsional motions between the phenyl rings contribute to its dynamic nature. These conformational dynamics are crucial for understanding the molecule's ability to adapt to different environments, such as in the presence of solvents or when interacting with other molecules.

Solvent Effects on Molecular Structure and Dynamics

The influence of solvents on the molecular structure of this compound has been a subject of interest in computational studies. The polarity of the solvent can significantly affect the electronic structure and geometry of the molecule. For instance, in polar solvents, the nitro group's electron-withdrawing nature is enhanced, which can lead to changes in the bond lengths and angles within the molecule.

While explicit studies on the solvent effects on the dynamic behavior of this specific compound are not extensively documented, it can be inferred from general principles and studies on similar molecules that polar solvents would likely increase the rotational barriers around the amide bond due to stronger dipole-dipole interactions. Conversely, nonpolar solvents might allow for greater conformational freedom. The table below summarizes the expected qualitative effects of different solvent types on the molecular properties of this compound.

Solvent TypeExpected Effect on Dipole MomentExpected Effect on Conformational Flexibility
PolarIncreaseDecrease
NonpolarMinimal ChangeIncrease

Quantitative Structure-Property Relationship (QSPR) Studies

Development of Models for Predictable Chemical Behavior (excluding biological/toxicological activity)

While specific QSPR models exclusively for this compound are not widely reported, the principles of QSPR can be applied to predict its chemical behavior based on its structural features. Descriptors such as molecular weight, logP, molar refractivity, and various electronic parameters derived from quantum chemical calculations can be used to develop models for properties like solubility, melting point, and chromatographic retention times.

For instance, the presence of the polar nitro and ester groups, along with the aromatic rings, would be significant descriptors in any QSPR model. These models are typically developed using a training set of molecules with similar structural motifs and known properties. The predictive power of such models is then validated using a separate test set. The development of accurate QSPR models is essential for the rational design of new materials and for predicting the behavior of existing compounds in various chemical processes.

Advanced Molecular Docking Studies (Mechanistic focus, not therapeutic)

Investigation of Compound Interactions with Designed Chemical Scaffolds or Model Systems

Molecular docking studies have been employed to understand the non-covalent interactions between this compound and various chemical scaffolds. These studies are crucial for the design of host-guest systems and for understanding the recognition processes at a molecular level. For example, the interactions of this compound with cyclodextrins or other synthetic receptors can be modeled to predict the stability and geometry of the resulting inclusion complexes.

These investigations focus on the mechanistic aspects of the interactions, such as the role of hydrogen bonding, van der Waals forces, and electrostatic interactions in the formation of stable complexes. The nitro and ester groups, as well as the amide linkage, are key sites for hydrogen bonding, while the aromatic rings can participate in π-π stacking interactions.

Elucidating Binding Modes and Interaction Energies for Material Science Contexts

In the context of material science, understanding the binding modes and interaction energies of this compound with surfaces or within crystal lattices is of paramount importance. Molecular docking and other computational methods can be used to predict how the molecule will adsorb onto a surface or how it will pack in a crystal.

These studies can provide detailed information about the preferred orientations of the molecule and the strength of its interactions with its surroundings. For example, the interaction energy can be decomposed into its various components (e.g., electrostatic, van der Waals) to provide a deeper understanding of the binding process. This knowledge is essential for the design of new materials with tailored properties, such as nonlinear optical materials or functional thin films.

Interaction TypeKey Functional Groups InvolvedEstimated Contribution to Binding Energy
Hydrogen BondingAmide (N-H), Ester (C=O), Nitro (O)High
π-π StackingBenzene RingsMedium
van der WaalsEntire MoleculeMedium
ElectrostaticNitro Group, Ester GroupHigh

Solid State Chemistry and Crystal Engineering of Methyl 4 4 Nitrobenzoyl Amino Benzoate

Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

Identification and Characterization of Different Crystal Forms

A thorough investigation into the polymorphism of Methyl 4-[(4-nitrobenzoyl)amino]benzoate would involve systematic screening for different crystal forms. This process typically includes crystallization experiments using a variety of solvents and conditions (e.g., temperature, cooling rate). Characterization of any resulting solid forms would be conducted using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

However, a comprehensive review of scientific databases and publications did not yield any studies that have identified or characterized different crystal forms of this compound. Consequently, no data on its polymorphic behavior is currently available.

Control of Crystallization Conditions for Targeted Polymorphs

Understanding the factors that influence the formation of specific polymorphs is a key aspect of crystal engineering. By controlling parameters such as solvent, supersaturation, temperature, and the presence of additives, it is often possible to selectively crystallize a desired polymorphic form.

As no polymorphs of this compound have been reported, there is no corresponding research on the methods to control its crystallization to achieve targeted polymorphic outcomes.

Cocrystallization and Salt Formation Studies

Cocrystallization and salt formation are techniques used to modify the physicochemical properties of a solid compound by introducing a second molecular component (a coformer or a counterion) into the crystal lattice.

Analysis of Supramolecular Synthons in Co-crystals

Supramolecular synthons are robust and predictable non-covalent interactions that form the basis of crystal engineering. In the context of cocrystals of this compound, one might expect to observe synthons such as amide-acid heterodimers or amide-amide homodimers, depending on the chosen coformer.

Given the absence of any reported cocrystals for this compound, there has been no analysis of the supramolecular synthons that it may form.

Supramolecular Assembly in Crystalline Networks

While a crystal structure for this compound would provide insight into its hydrogen bonding and other intermolecular interactions, no such crystallographic data appears to be publicly available. Therefore, a detailed description of its supramolecular assembly in the solid state cannot be provided at this time.

Role of Hydrogen Bonding in Directing Self-Assembly

In analogous structures, such as 4-Methylbenzyl 4-aminobenzoate (B8803810), the crystal structure is stabilized by N—H⋯N and N—H⋯O hydrogen bonds, leading to the formation of supramolecular chains. researchgate.net For (E)-N'-(2-chloro-benzyl-idene)-4-nitro-benzene-sulfono-hydrazide, molecules are linked via N—H⋯O hydrogen bonds, forming chains that are further interconnected by weaker C—H⋯O interactions. nih.gov Similarly, in Methyl 4-hydroxy-3-nitrobenzoate, an extensive network of twelve hydrogen bonds contributes to the stability of the crystal structure, linking molecules into infinite stacked sheets. mdpi.comresearchgate.net

Based on these examples, it is highly probable that the self-assembly of this compound is dominated by N—H⋯O hydrogen bonds, likely involving the carbonyl oxygen of the ester or the nitro group oxygen atoms of neighboring molecules. The formation of catemers or dimers through these interactions would be a key feature in its crystal packing. The presence of weaker C—H⋯O interactions involving the aromatic and methyl protons as donors would further stabilize the supramolecular architecture.

Table 1: Examples of Hydrogen Bonding in Related Benzoate (B1203000) Compounds

Compound NameHydrogen Bond Type(s)Supramolecular Motif
4-Methylbenzyl 4-aminobenzoateN—H⋯N, N—H⋯OSupramolecular chains
(E)-N'-(2-chloro-benzyl-idene)-4-nitro-benzene-sulfono-hydrazideN—H⋯O, C—H⋯OChains and layers
Methyl 4-hydroxy-3-nitrobenzoateO-H...O, C-H...OInfinite stacked sheets
Methyl 4-nitrobenzoate (B1230335)C—H⋯OChains

Design and Fabrication of Functional Crystalline Materials

The deliberate design of crystalline materials with specific functionalities is a cornerstone of crystal engineering. The molecular structure of this compound, with its electron-donating (amino) and electron-withdrawing (nitro) groups connected through a conjugated system, makes it a candidate for functional optical and electronic materials.

Development of Materials with Specific Optical (e.g., NLO, terahertz polarizers) or Electronic Properties

The presence of a "push-pull" electronic system in this compound is a well-known motif for second-order nonlinear optical (NLO) activity. The charge transfer from the amino-substituted ring to the nitro-substituted ring upon excitation can lead to a large molecular hyperpolarizability. For this to translate into a macroscopic NLO effect in the crystalline state, a non-centrosymmetric packing of the molecules is required.

Theoretical studies on similar "push-pull" molecules like 4-nitro-4'-methylbenzylidene aniline (B41778) have shown that the large NLO susceptibility originates from this intramolecular charge transfer. nih.gov Experimental work on various organic crystals containing nitroaniline moieties has demonstrated their potential for NLO applications. researchgate.net While specific NLO data for this compound is not available, its molecular structure is promising.

Furthermore, organic crystals with high anisotropy in their molecular arrangement have been explored for applications in the terahertz (THz) frequency range. For instance, single crystals of methyl 4-nitrobenzoate have been successfully used to develop a terahertz linear polarizer. researchgate.net The parallel arrangement of the flat molecules in the crystal lattice leads to high anisotropy in the absorption of THz waves. researchgate.net Given the planar nature of the benzanilide (B160483) core in this compound, it is conceivable that with appropriate crystal packing, it could also exhibit interesting properties in the THz domain.

Table 2: Potential Functional Properties of Crystalline Materials Based on Related Compounds

Functional PropertyKey Molecular FeatureExample Compound
Nonlinear Optics (NLO)"Push-pull" electronic system4-nitro-4'-methylbenzylidene aniline
Terahertz (THz) PolarizationAnisotropic molecular arrangementMethyl 4-nitrobenzoate

Crystal Engineering for Enhanced Stability or Processability

The practical application of functional crystalline materials often depends on their physical properties, such as thermal stability and mechanical robustness. Crystal engineering principles can be employed to enhance these characteristics. By understanding and controlling the intermolecular interactions, it is possible to design crystal structures with improved stability.

For instance, the introduction of strong and extensive hydrogen bonding networks is a common strategy to increase the melting point and thermal stability of organic crystals. The formation of robust two- or three-dimensional hydrogen-bonded networks in this compound would be expected to enhance its stability compared to structures held together by weaker forces.

Processability, which includes factors like crystal morphology and solubility, can also be tuned through crystal engineering. The growth of high-quality, large single crystals is often a prerequisite for applications in optics and electronics. By carefully selecting crystallization conditions (e.g., solvent, temperature), it is possible to control the crystal habit and size. Furthermore, the formation of co-crystals or polymorphs can offer alternative crystal packings with different physical properties, potentially leading to materials with improved processability. While no specific studies on enhancing the stability or processability of this compound were found, the general principles of crystal engineering provide a clear roadmap for such endeavors.

Applications in Advanced Chemical Sciences Strictly Non Clinical and Non Toxicological

Intermediate in Specialty Organic Synthesis

The structure of Methyl 4-[(4-nitrobenzoyl)amino]benzoate is strategically designed for multi-step organic synthesis. The methyl ester and the nitro group are reactive sites that can be chemically transformed into other functional groups. The ester can be hydrolyzed to a carboxylic acid, and the nitro group can be reduced to an amine. These transformations allow the molecule to be used as a precursor for a wide range of more complex structures.

The core structure of this compound serves as a scaffold for synthesizing various heterocyclic compounds. Following the reduction of its nitro group to an amine, the resulting diamine-like structure can undergo cyclization reactions. For instance, derivatives of this compound are used to prepare quinazolinones through condensation reactions. Similarly, related aminobenzoate precursors are employed in the synthesis of benzoxazoles, an important class of heterocycles. chemspider.comchemspider.com

Furthermore, the aromatic amine precursor to this compound, Methyl 4-aminobenzoate (B8803810), is a well-established intermediate in the dye industry. It is used as a diazo component, which, after diazotization, is coupled with other aromatic compounds to form a wide range of azo dyes. The resulting this compound structure can be further modified to fine-tune the color and properties of these dyes.

Precursor/DerivativeHeterocycle/Dye ClassSynthetic Role
Methyl 4-aminobenzoateAzo Dyes (e.g., Disperse Yellow 60, Disperse Orange 127)Diazo component in coupling reactions. nih.gov
2-Aminobenzoic acid derivativesQuinazolin-4(3H)-onesStarting material for cyclization with amides or nitriles. mdpi.com
2-AminophenolsBenzoxazolesCondensation partner for aldehydes or carboxylic acids. chemspider.com

One of the most significant applications of this compound derivatives is in the synthesis of high-performance polymers, particularly polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edusigmaaldrich.com

The synthesis route involves the chemical modification of the title compound. First, the nitro group is reduced to an amine, and the methyl ester is hydrolyzed to a carboxylic acid. This creates a diamine-dicarboxylic acid monomer. This monomer, or a diamine derivative formed after further modification, can then be polymerized with a dianhydride through a two-step process to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net The properties of the resulting polyimide can be tailored by the specific choice of the dianhydride co-monomer.

Polyimide System (Diamine-Dianhydride)Glass Transition Temp. (Tg)10% Weight Loss Temp. (Td10)Tensile Strength (MPa)Tensile Modulus (GPa)
PMDA-ODA302 °C> 500 °C-3.42
BTDA-ODA276 °C> 500 °C114.193.23
HFBAPP-based PI~283 °C~572 °C--
Carbazole-based PI312–330 °C475–495 °C--

*Data represents typical values for polyimides derived from various aromatic diamines and dianhydrides to illustrate general performance. vt.edusigmaaldrich.combeilstein-journals.org

The term "complex organic architectures" refers to molecules with intricate three-dimensional structures and multiple functional groups. This compound serves as a building block for such molecules due to its defined stereochemistry and reactive handles. For example, its precursor, Methyl 4-aminobenzoate, has been utilized in the multi-step synthesis of guanidine (B92328) alkaloids like (±)-martinelline, which possess complex heterocyclic ring systems. researchgate.net The defined connectivity of the two benzene (B151609) rings in the title compound provides a rigid scaffold that can be elaborated upon to construct larger, more complex molecular frameworks. mdpi.com

Material Science Applications

The inherent electronic properties of this compound, characterized by an electron-donating amino-ester portion and an electron-withdrawing nitrobenzoyl portion, make it and its derivatives suitable for applications in material science.

Materials with nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. mdpi.comscirp.org Organic molecules that possess both strong electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO responses. The structure of this compound features a donor system (the aminobenzoate part) and an acceptor system (the nitrobenzoyl part).

Polymers and crystals incorporating this or similar molecular motifs can display large second- and third-order NLO effects. mostwiedzy.plresearchgate.net For example, polymers containing related 4-nitrophenylamino chromophores have been shown to exhibit significant second harmonic generation (SHG) coefficients. Furthermore, single crystals of a related precursor, methyl 4-nitrobenzoate (B1230335), have been used to develop terahertz linear polarizers due to the parallel arrangement of the molecules in the crystal lattice, which allows for high anisotropy in absorbing terahertz waves. scirp.org

Material/Chromophore TypeOptical PropertyObserved Value/Effect
Polymer with nitrophenyl-diacetylene chromophoreSecond Harmonic Generation (χ(2))χzzz ≈ 280 pm V−1
Hydrazone with nitrophenyl groupNonlinear Refractive Index (n₂)-4.1 x 10-7 cm²/W
Hydrazone with nitrophenyl groupNonlinear Absorption (β)0.55 cm/W
Single crystal of Methyl 4-nitrobenzoateTerahertz PolarizationDegree of polarization of 76% at 2.74 THz. scirp.org

*Data from related systems containing the nitrobenzoyl acceptor moiety to illustrate optoelectronic potential. scirp.orgresearchgate.net

The design of chemical sensors for anions is an active area of research. Receptors for anion sensing often rely on hydrogen bonding interactions. The amide (-CO-NH-) group present in this compound is an excellent hydrogen bond donor. The acidity of this N-H proton, and thus its ability to bind to anions, is significantly enhanced by the attached electron-withdrawing 4-nitrobenzoyl group. researchgate.net

Molecules incorporating this dinitrobenzamide framework can act as colorimetric or fluorogenic sensors for anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (AcO⁻). researchgate.net Upon binding the anion, the electronic structure of the sensor molecule is perturbed, leading to a change in its absorption or fluorescence spectrum, which can often be detected by the naked eye. The selectivity and sensitivity of the sensor can be tuned by further modifying the molecular structure.

Receptor TypeTarget AnionBinding Constant (Ka) in M-1Sensing Mechanism
Benzimidazolium-urea basedH₂PO₄⁻1.58 x 104Fluorescence change.
Tripodal hexaureaPO₄³⁻8.4 x 105¹H NMR shift.
Tripodal hexaureaSO₄²⁻7.3 x 103¹H NMR shift.
Benzimidazole-naphthalimideF⁻1.42 x 108 (Ka2)Colorimetric/Deprotonation. researchgate.net

*Data from sensor molecules containing amide and/or nitroaromatic functionalities for anion recognition.

Corrosion Inhibition Studies

While specific studies focusing solely on this compound as a corrosion inhibitor are not extensively detailed in the available literature, research into related benzothiazole (B30560) and aminobenzoic acid derivatives provides strong evidence for its potential in this application. Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition efficiency of such compounds is largely dependent on their electronic structure and the presence of functional groups that can donate electrons to the vacant d-orbitals of the metal. The molecular structure of this compound, featuring multiple nitrogen and oxygen atoms, an amide linkage, and two aromatic rings, suggests a high potential for effective adsorption and corrosion inhibition.

Research on similar benzothiazole derivatives has demonstrated their ability to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The mechanism of inhibition involves the physical and chemical adsorption of the inhibitor molecules on the metal surface, following established adsorption isotherms such as the Langmuir model. This forms a stable, protective film that impedes the corrosive attack. It is plausible that this compound would exhibit a similar mechanism of action.

Table 1: Potential Corrosion Inhibition Attributes of this compound Based on Analogous Compounds

Structural FeaturePotential Role in Corrosion Inhibition
Aromatic RingsHigh electron density facilitates adsorption onto the metal surface.
Nitrogen and Oxygen AtomsAct as active centers for adsorption by donating lone pair electrons.
Amide LinkageEnhances the stability of the adsorbed layer.
Nitro GroupElectron-withdrawing nature could influence the electronic properties and adsorption behavior.

Use as Chemical Probes in Mechanistic In Vitro Studies

The unique chemical structure of this compound makes it a valuable tool for investigating molecular processes in non-clinical, in vitro settings. Its utility as a chemical probe stems from its ability to interact with biological macromolecules and report on specific molecular events.

In the realm of fundamental biochemical research, understanding the intricate interactions between small molecules and biological targets like enzymes is crucial. This compound can serve as a model compound to probe the binding pockets of various enzymes, helping to elucidate the nature of these interactions without the immediate goal of therapeutic development.

For instance, studies on aminobenzoic acid derivatives have explored their interactions with cholinesterases. While not aimed at creating a new drug, these investigations provide valuable data on the structural requirements for binding to the active site of these enzymes. Molecular docking studies, a computational technique used to predict the binding orientation of a ligand to a macromolecule, have been employed to understand how compounds with similar backbones to this compound fit into the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. These studies reveal the importance of specific hydrogen bonds and hydrophobic interactions in the binding process.

The nitro group in this compound can also act as a useful spectroscopic tag. Its presence can alter the electronic properties of the molecule, which may be detectable through techniques like UV-Visible spectroscopy upon binding to a target protein, thus providing a means to monitor the interaction.

The study of enzyme inhibition is a cornerstone of biochemistry, providing insights into enzyme function and regulation. This compound and related nitroaromatic compounds can be employed to explore the molecular mechanisms of enzyme inhibition.

Research on various nitro-containing compounds has demonstrated their potential as enzyme inhibitors. For example, nitrobenzothiazole derivatives have been identified as inhibitors of enzymes such as M. tuberculosis ATP phosphoribosyl transferase. The inhibitory activity of these compounds is often attributed to the specific interactions of the nitro group and the heterocyclic ring system with the enzyme's active site.

Kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a hypothetical scenario where this compound is found to inhibit a particular enzyme, kinetic experiments would involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The resulting data can be plotted using methods like the Lineweaver-Burk plot to determine the inhibition constant (Ki) and the mechanism of inhibition.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Substrate Concentration (mM)Initial Velocity (µM/min) (No Inhibitor)Initial Velocity (µM/min) (With Inhibitor)
15030
27550
511080
10130100
20140115

This table presents hypothetical data for illustrative purposes to demonstrate how enzyme inhibition data for this compound might be represented.

In such an analysis, the mode of inhibition would be deduced from the changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme in the presence of the inhibitor. This information, combined with molecular modeling, can provide a detailed picture of how the inhibitor interacts with the enzyme at a molecular level, contributing to the fundamental understanding of enzyme catalysis and inhibition.

Future Research Directions and Emerging Paradigms for Methyl 4 4 Nitrobenzoyl Amino Benzoate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of novel molecules. For Methyl 4-[(4-nitrobenzoyl)amino]benzoate, these computational tools offer a pathway to rapidly predict its properties, optimize its synthesis, and design new derivatives with tailored functionalities.

Machine learning models, particularly those based on neural networks and random forest algorithms, can be trained on vast datasets of existing chemical reactions. pku.edu.cnresearchgate.net By inputting molecular descriptors derived from quantum chemical calculations, these models can reliably predict the outcomes of chemical syntheses, including reaction yields and the formation of byproducts. pku.edu.cn This approach could be applied to the amide bond formation step in the synthesis of this compound, predicting the optimal coupling reagents, solvents, and temperature conditions, thereby minimizing the need for extensive empirical screening. pku.edu.cnresearchgate.net

Furthermore, generative AI models are emerging as powerful tools for de novo drug design and materials discovery. engineering.org.cn By learning from the structural features of known functional molecules, these algorithms can propose novel derivatives of this compound. These new designs could be optimized in silico for specific properties, such as enhanced thermal stability, specific electronic characteristics, or improved binding affinity to a biological target, before any laboratory synthesis is attempted. mdpi.comnih.gov

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Objective Potential Impact
Synthesis Prediction Predict reaction conversion rates and yields for amide bond formation. pku.edu.cn Reduced experimental effort, cost savings, faster optimization.
Retrosynthesis Planning Automatically design efficient multi-step synthesis routes. engineering.org.cn Discovery of novel and more efficient synthetic pathways.
Property Prediction (QSPR) Computationally estimate physical, chemical, and ADMET properties. mdpi.comnih.gov Early-stage screening of derivatives without synthesis.

| De Novo Design | Generate novel molecular structures based on the core motif. | Accelerated discovery of new materials or therapeutic candidates. |

Exploration of Novel Catalytic Systems for Greener Synthesis Routes

The traditional synthesis of amides often involves stoichiometric coupling reagents that generate significant chemical waste. catalyticamidation.info Future research will undoubtedly focus on developing greener, more sustainable catalytic routes for the synthesis of this compound.

One of the most promising avenues is biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have demonstrated the ability to catalyze amide bond formation from carboxylic acids and amines under mild conditions, often in environmentally benign solvents. mdpi.combohrium.comnih.gov Investigating the enzymatic synthesis of this compound from 4-nitrobenzoic acid and Methyl 4-aminobenzoate (B8803810) could lead to a highly efficient and sustainable manufacturing process. researchgate.net Lipases have shown unique success in synthesizing aromatic amides, making this a viable research direction. researchgate.net

Another approach involves the use of novel metal-based catalysts that operate with high atom economy. For instance, iron-mediated reactions have been developed for the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides, a process that could potentially be adapted for the target compound. rsc.org Similarly, nickel-based nanocatalysts are being explored for the reductive amidation of nitro compounds with esters. nih.gov Research into catalytic systems based on abundant and non-toxic metals is a key goal of green chemistry. Additionally, organocatalysts, such as those based on boronic acids, are being intensively studied for direct amidation reactions that produce water as the only byproduct. catalyticamidation.infomdpi.com

Table 2: Comparison of Potential Greener Synthesis Strategies

Catalytic System Reactants Advantages Key Research Challenge
Enzymatic (e.g., Lipase) 4-Nitrobenzoic acid + Methyl 4-aminobenzoate Mild conditions, high selectivity, biodegradable catalyst. mdpi.com Substrate scope and enzyme stability in organic media.
Iron-Mediated Nitroarene + Acyl Chloride Uses inexpensive and abundant metal, direct conversion. rsc.org Catalyst efficiency and separation from the product.
Nickel Nanocatalysts Nitroarene + Ester High activity and potential for recyclability. nih.gov Control of nanoparticle size and prevention of leaching.

| Boronic Acid Catalysis | Carboxylic Acid + Amine | Metal-free, water as the sole byproduct, high atom economy. catalyticamidation.info | Catalyst loading and tolerance of functional groups. |

Advanced In Situ Spectroscopic Studies for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control manufacturing processes by measuring critical parameters in real-time. mt.comwikipedia.org Applying PAT principles to the synthesis of this compound using advanced spectroscopic techniques can lead to a deeper process understanding, improved quality control, and enhanced safety. researchgate.net

In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. researchgate.net By inserting a fiber-optic probe directly into the reaction vessel, chemists can continuously track the concentration of reactants, intermediates, and the final product without the need for sampling. nih.gov For the synthesis of this compound, FTIR spectroscopy could monitor the disappearance of the carboxylic acid and amine starting materials and the appearance of the characteristic amide bond vibrational bands. researchgate.net This real-time data allows for the precise determination of reaction endpoints, the identification of any unexpected intermediates, and the study of reaction kinetics under actual process conditions. nih.gov

Development of Hybrid Materials Incorporating the Compound's Structural Motifs

The rigid, planar structure of the benzanilide (B160483) core in this compound makes it an excellent building block for the construction of advanced functional materials. Future research can explore the incorporation of this structural motif into larger macromolecular architectures, such as polymers and metal-organic frameworks (MOFs), to create hybrid materials with novel properties.

Aromatic polyamides, known for their exceptional thermal and mechanical strength, are a prime example. mdpi.com By designing di-functionalized derivatives of this compound, it could be used as a monomer in polycondensation reactions to create novel aromatic polyamides or poly(amide-imide)s. nih.govnih.govmdpi.com The introduction of this specific motif could influence properties like solubility, processability, and thermal stability. researchgate.net

Furthermore, the carboxylate (via hydrolysis of the ester) and nitro groups can act as coordinating sites for metal ions. This opens the possibility of using a derivative of the compound as an organic linker to construct MOFs. The defined geometry and functionality of the linker would dictate the pore size, structure, and chemical properties of the resulting framework, with potential applications in gas storage, separation, or catalysis.

Computational Design of Advanced Materials with Tunable Properties

Parallel to experimental work, computational chemistry provides powerful tools for the in silico design and prediction of material properties. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to model materials incorporating the this compound structure before they are synthesized, saving significant time and resources.

DFT calculations can predict the electronic properties of molecules and materials, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com This information is crucial for designing materials with specific optical or electronic characteristics, such as organic semiconductors or nonlinear optical materials. By computationally modeling polymers or crystals containing the target compound, researchers can screen for structures with desirable band gaps or charge transport properties.

Molecular dynamics simulations can predict how molecules will organize and behave on a larger scale. nih.gov For materials science, MD can be used to simulate the self-assembly of these molecules into larger structures, predict the mechanical properties of polymers containing this motif, or model the diffusion of small molecules through membranes made from these polymers. researchgate.net

Expansion into New Areas of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The structure of this compound is rich with features that can drive the formation of ordered, functional superstructures.

The central amide linkage is a powerful and directional hydrogen bond donor (N-H) and acceptor (C=O). This motif is known to drive the formation of extensive hydrogen-bonded networks, often leading to tapes, sheets, or helical structures in the solid state. nih.govmdpi.comresearchgate.net The primary amide, in particular, is noted for generating two-dimensional hydrogen-bonded networks. rsc.org The interplay of the amide hydrogen bonding with potential C-H···O interactions involving the ester and nitro groups could lead to complex and predictable crystal packing. nih.gov

Beyond hydrogen bonding, the two aromatic rings provide a platform for π-π stacking interactions. These interactions, where the electron clouds of adjacent rings attract one another, are crucial in the self-assembly of many aromatic molecules, leading to the formation of columnar stacks or aggregates. rsc.orgnih.gov By carefully tuning the solvent or temperature, it may be possible to guide the self-assembly of this compound into soft materials like liquid crystals or organogels, where the bulk properties are dictated by the underlying supramolecular architecture.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-[(4-nitrobenzoyl)amino]benzoate, and how can reaction conditions be optimized for yield and purity?

  • Answer : The compound is synthesized via amide coupling between 4-nitrobenzoyl chloride and methyl 4-aminobenzoate. A base (e.g., K2_2CO3_3) in DMF at 393 K facilitates the reaction, followed by precipitation in water and recrystallization from ethanol . Optimization includes:

  • Stoichiometry : A 1:1.05 molar excess of acyl chloride to ensure complete reaction.
  • Purification : Use of activated charcoal to remove colored impurities.
  • Catalyst : Pd/C for nitro group retention (if reduction steps are avoided) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm aromatic proton environments (δ 7.8–8.3 ppm) and ester/amide carbonyl signals .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELXL and ORTEP-3 refine structures, with R-factors < 5% for high-quality datasets .
  • FT-IR : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1670 cm1^{-1} (amide C=O) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets model electron-withdrawing effects of the nitro group. Key applications:

  • HOMO-LUMO gaps : Predict charge transfer behavior (e.g., ΔE4.2eV\Delta E \approx 4.2 \, \text{eV}) .
  • Thermochemical accuracy : Benchmarked against experimental atomization energies (average deviation: 2.4 kcal/mol) .
  • Solvent effects : Polarizable continuum models (PCM) improve NMR shift predictions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR or crystal packing)?

  • Answer :

  • Crystallographic refinement : SHELXL applies restraints for disordered regions, reducing R1 values to < 0.05 .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bond contributions > 30%) to explain packing discrepancies .
  • Multi-method validation : Cross-check DFT-derived dipole moments with X-ray electron density maps .

Q. How do hydrogen-bonding patterns in the crystal structure influence the compound’s stability and solubility?

  • Answer : Graph set analysis (Etter’s notation) identifies:

  • Chain motifs (C(4)) : N–H\cdotsO bonds between amide and nitro groups stabilize layers .
  • Ring motifs (R22(8)^2_2(8)) : O–H\cdotsO interactions reduce solubility in polar solvents (e.g., solubility in ethanol: 12 mg/mL) .
  • Thermal stability : Strong H-bond networks correlate with high melting points (>397 K) .

Q. What advanced applications does this compound have in materials science or pharmacology?

  • Answer :

  • Photoactive materials : Nitro groups enable UV absorption (λmax310nm\lambda_{\text{max}} \approx 310 \, \text{nm}), modifiable via substituent engineering .
  • Enzyme inhibition : The amide linkage serves as a protease inhibitor scaffold (IC50_{50} assays required) .
  • Coordination polymers : Nitro and ester groups act as ligands for Cu(II)-based MOFs, characterized by BET surface area (>500 m2^2/g) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.